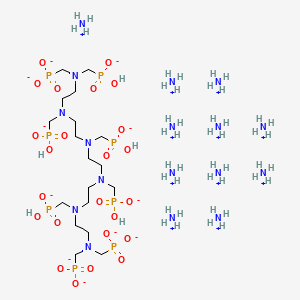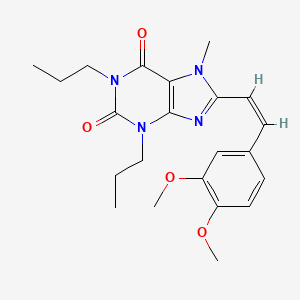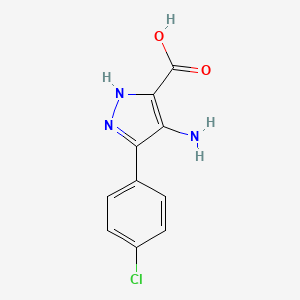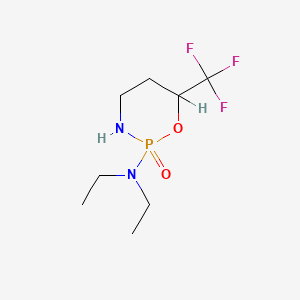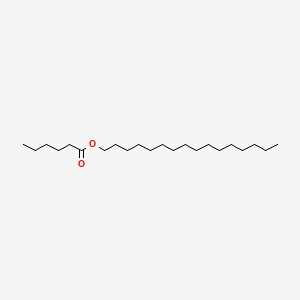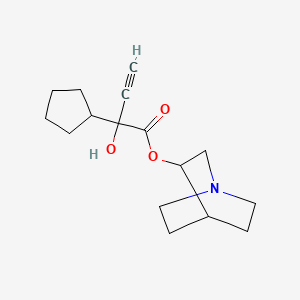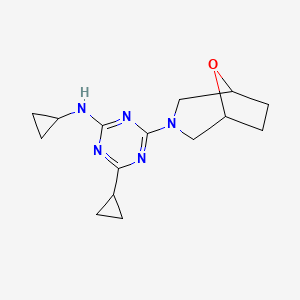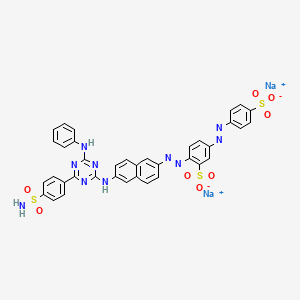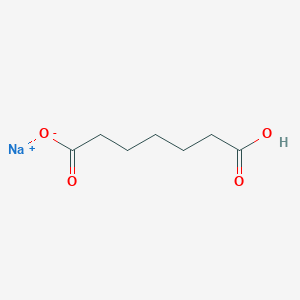
Monosodium pimelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monosodium pimelate can be synthesized through the neutralization of pimelic acid with sodium hydroxide. The reaction typically involves dissolving pimelic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Monosodium pimelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pimelic acid derivatives.
Reduction: Reduction reactions can convert it back to pimelic acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different pimelate salts.
Major Products: The major products formed from these reactions include various pimelate derivatives, which can be used in further chemical synthesis or as intermediates in biochemical pathways.
Aplicaciones Científicas De Investigación
Monosodium pimelate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of biotin (vitamin B7), which is essential for various metabolic processes.
Biology: It plays a role in the biosynthesis of biotin in microorganisms and plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of biotin supplements and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
Monosodium pimelate exerts its effects primarily through its role in the biosynthesis of biotin. It serves as a precursor in the biotin synthesis pathway, where it undergoes enzymatic transformations to form biotin. The key enzymes involved in this pathway include pimeloyl-CoA synthetase and biotin synthase. These enzymes facilitate the conversion of this compound into biotin, which is then utilized in various metabolic processes.
Comparación Con Compuestos Similares
Monosodium Adipate: Another dicarboxylic acid salt with similar properties but a different carbon chain length.
Monosodium Glutarate: Similar in structure but with a five-carbon chain instead of seven.
Monosodium Succinate: A four-carbon dicarboxylic acid salt with different applications.
Uniqueness: Monosodium pimelate is unique due to its specific role in biotin biosynthesis. While other dicarboxylic acid salts have their own applications, this compound’s involvement in the production of an essential vitamin sets it apart. Its seven-carbon chain structure also provides distinct chemical properties that are leveraged in various biochemical and industrial processes.
Propiedades
Número CAS |
6142-21-8 |
|---|---|
Fórmula molecular |
C7H11NaO4 |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
sodium;7-hydroxy-7-oxoheptanoate |
InChI |
InChI=1S/C7H12O4.Na/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+1/p-1 |
Clave InChI |
UJAXDXQEWRJGKO-UHFFFAOYSA-M |
SMILES canónico |
C(CCC(=O)O)CCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



